

Application Notes and Protocols for Veratridine in Neurobiology Research

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Compound of Interest

Compound Name: Veratrosine

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Note on Nomenclature: The term "**Veratrosine**" did not yield specific results in scientific literature. It is presumed to be a likely misspelling of Veratridine, a well-characterized neurotoxin. The following application notes and protocols are based on the established research and applications of Veratridine.

Veratridine is a steroidal alkaloid neurotoxin derived from plants of the *Veratrum* and *Schoenocaulon* genera.[1][2] It is a potent modulator of voltage-gated sodium channels (NaV), making it an invaluable tool in neuropharmacological research.[2] Veratridine acts by binding to site 2 of the NaV channel, which leads to persistent activation and inhibition of channel inactivation.[1][2][3] This sustained influx of sodium ions (Na⁺) causes membrane depolarization, increased neuronal excitability, and can trigger a cascade of downstream cellular events.

Mechanism of Action

Veratridine binds to the open state of voltage-gated sodium channels, preventing their inactivation.[4][5][6] This results in a persistent inward Na⁺ current, which leads to a sustained depolarization of the cell membrane.[4] This prolonged depolarization can, in turn, activate other voltage-gated channels, such as calcium channels, leading to an increase in intracellular calcium concentration.[1] The binding site for veratridine, neurotoxin binding site 2, is also the target for other alkaloids like batrachotoxin and aconitine.[1][3]

The consequences of veratridine's action on NaV channels include:

- Persistent membrane depolarization: Leading to a state of hyperexcitability.
- Increased intracellular Ca²⁺: Due to the activation of voltage-gated calcium channels and potentially the reverse action of the Na⁺/Ca²⁺ exchanger.[1]
- Enhanced neurotransmitter release: The influx of Ca²⁺ can trigger the exocytosis of synaptic vesicles.
- Induction of bursting activity: In some neurons, veratridine can induce rhythmic firing patterns.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for Veratridine's effects on various voltage-gated sodium channel subtypes. These values are essential for designing experiments and interpreting results.

| Parameter | NaV Subtype | Value | Cell Type/System | Reference |
|---|--------------------------------|-------------------------------------|------------------|-----------|
| IC50 (Peak Current Inhibition) | Human NaV1.7 | 18.39 μ M | HEK293A cells | [8] |
| EC50 (Sustained Current) | Human NaV1.7 | 9.53 μ M | HEK293A cells | [8] |
| Concentration for 50% max depolarization | Squid and Crayfish Giant Axons | 3.3×10^{-5} M (33 μ M) | Axons | [9] |
| Concentration for bursting activity | Rat Hippocampal CA1 Neurons | 0.1-0.3 μ M | Neurons | [7] |
| Concentration for ultrastructural analysis | Fetal Rat Neocortex Cultures | 10^{-4} M (100 μ M) | Neurons | [10] |
| Shift in half-maximal activation ($\Delta V_{1/2}$) | Human NaV1.7 | -6.5 mV (at 75 μ M) | HEK293A cells | [8] |
| Shift in half-inactivation voltage | Human NaV1.7 | -14.39 mV (at 75 μ M) | HEK293A cells | [8] |

Experimental Protocols

Induction of Neuronal Depolarization and Excitotoxicity

This protocol describes the use of Veratridine to induce a sustained depolarization in cultured neurons, a common method to study excitotoxicity and neuroprotective compounds.

Objective: To induce a controlled and sustained depolarization of cultured neurons to model excitotoxic conditions.

Materials:

- Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a).
- Cell culture medium appropriate for the chosen cell type.
- Veratridine stock solution (e.g., 10 mM in DMSO).
- Phosphate-buffered saline (PBS).
- Cell viability assay kit (e.g., MTT, LDH).
- Microplate reader.

Procedure:

- **Cell Plating:** Plate neurons at a suitable density in a 96-well plate and allow them to adhere and differentiate according to standard protocols.
- **Preparation of Veratridine Working Solution:** Dilute the Veratridine stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 μ M).
- **Treatment:** Remove the existing culture medium from the wells and replace it with the Veratridine-containing medium. Include appropriate controls (vehicle-only, untreated).
- **Incubation:** Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified CO₂ incubator.
- **Assessment of Cell Viability:** Following incubation, assess cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
- **Data Analysis:** Quantify the results using a microplate reader and compare the viability of Veratridine-treated cells to the control groups.

Electrophysiological Recording of Veratridine Effects on NaV Channels

This protocol details the use of whole-cell patch-clamp electrophysiology to characterize the effects of Veratridine on voltage-gated sodium channels expressed in a heterologous system.

Objective: To measure the modulatory effects of Veratridine on the biophysical properties of a specific NaV channel subtype.

Materials:

- HEK293 cells (or other suitable cell line) stably or transiently expressing the NaV channel of interest.
- Cell culture reagents.
- External (extracellular) recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[2]
- Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).[2]
- Veratridine stock solution (e.g., 10 mM in DMSO).
- Patch-clamp amplifier and data acquisition system.
- Perfusion system.

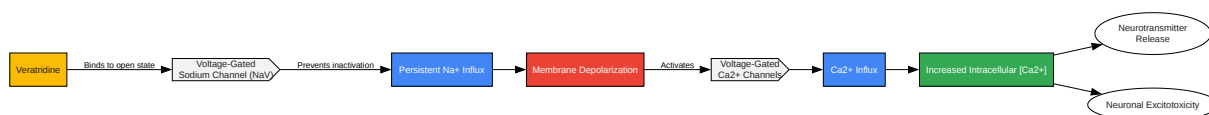
Procedure:

- Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
- Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
- Patch-Clamp Recording:
 - Obtain a gigaohm seal on a single cell using a patch pipette filled with the internal solution.
 - Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential where NaV channels are in a closed state (e.g., -100 mV to -120 mV).
- Baseline Recording: Record baseline Na⁺ currents by applying a series of depolarizing voltage steps.
- Veratridine Application: Apply Veratridine at the desired concentration to the cell via the perfusion system. Allow sufficient time for the drug to take effect.
- Post-Treatment Recording: Record Na⁺ currents again using the same voltage-step protocol to observe the effects of Veratridine (e.g., increased sustained current, shift in voltage-dependence of activation).
- Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, sustained current, and the voltage-dependence of activation and inactivation.

Visualizations

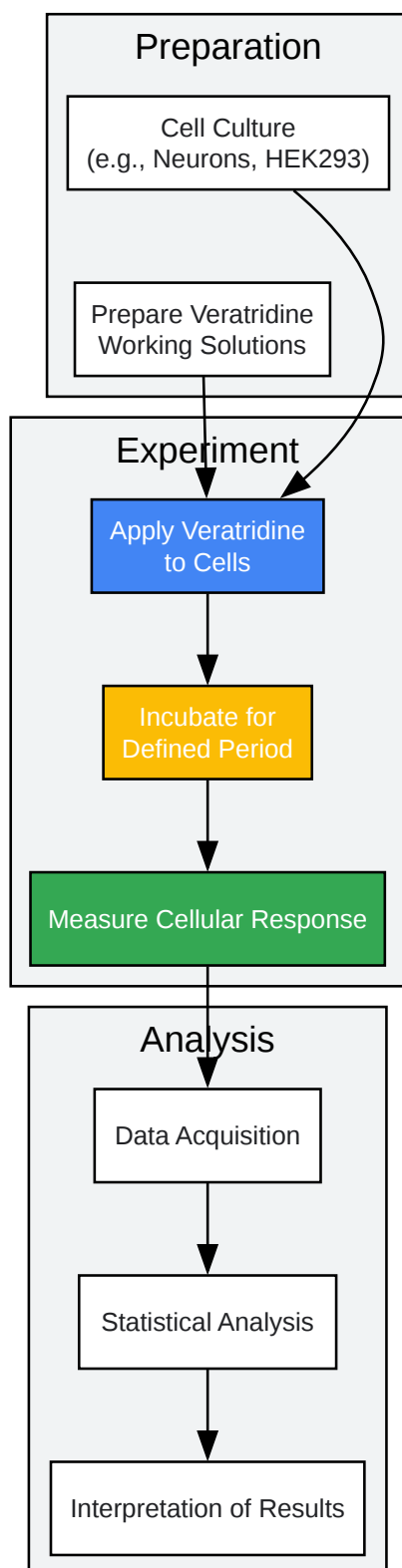
Signaling Pathway of Veratridine Action



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Caption: Signaling pathway of Veratridine's action on neurons.

Experimental Workflow for Characterizing Veratridine Effects



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Caption: General experimental workflow for studying Veratridine's effects.

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